1-amino-N'-hydroxycyclohexane-1-carboximidamide
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Overview
Description
1-Amino-N’-hydroxycyclohexane-1-carboximidamide is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a carboximidamide group attached to a cyclohexane ring. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-amino-N’-hydroxycyclohexane-1-carboximidamide involves several steps. One common method includes the selective transformation of functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate . This process involves specific reaction conditions and reagents to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
1-Amino-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
1-Amino-N’-hydroxycyclohexane-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-amino-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Amino-N’-hydroxycyclohexane-1-carboximidamide can be compared with similar compounds such as 1-amino-4-ethyl-N’-hydroxycyclohexane-1-carboximidamide. While both compounds share a similar core structure, the presence of different substituents (e.g., ethyl group) can lead to variations in their chemical properties and reactivity. This uniqueness makes 1-amino-N’-hydroxycyclohexane-1-carboximidamide valuable for specific research applications .
Conclusion
1-Amino-N’-hydroxycyclohexane-1-carboximidamide is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Biological Activity
1-Amino-N'-hydroxycyclohexane-1-carboximidamide (AHCC) is a compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H15N3O
- Molecular Weight : 157.21 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1CCC(CC1)(C(=NO)N)N
AHCC interacts with specific molecular targets, primarily enzymes and proteins, which alters their activity and function. The compound's unique structure allows it to participate in various biochemical pathways, making it a valuable tool in biological research. Its mechanism includes:
- Enzyme Inhibition : AHCC can inhibit specific enzymes, affecting metabolic pathways.
- Protein Modification : The compound may modify protein structures, influencing their biological activity.
Biological Activity
Research indicates that AHCC exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that AHCC possesses antimicrobial activity against various bacterial strains. It has been evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antioxidant Activity : AHCC has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems .
Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of AHCC against various strains, finding significant inhibition at concentrations as low as 0.312 mg/mL for some compounds derived from similar chemical structures .
- Antioxidant Studies : Another research effort assessed the antioxidant capacity of AHCC through various assays, correlating its structural characteristics with biological activity. The results indicated a strong relationship between hydrophobicity and antioxidant effectiveness .
Comparative Analysis
AHCC can be compared with structurally similar compounds to highlight its unique properties:
Compound Name | Similarities | Differences |
---|---|---|
1-Amino-4-ethyl-N'-hydroxycyclohexane-1-carboximidamide | Core structure | Presence of ethyl group alters reactivity |
Other Aminodiphenylamine Derivatives | Antimicrobial potential | Variations in substituent groups affect activity |
Properties
Molecular Formula |
C7H15N3O |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-amino-N'-hydroxycyclohexane-1-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c8-6(10-11)7(9)4-2-1-3-5-7/h11H,1-5,9H2,(H2,8,10) |
InChI Key |
QCPHXTGCAVVFRV-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(CC1)(/C(=N/O)/N)N |
Canonical SMILES |
C1CCC(CC1)(C(=NO)N)N |
Origin of Product |
United States |
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